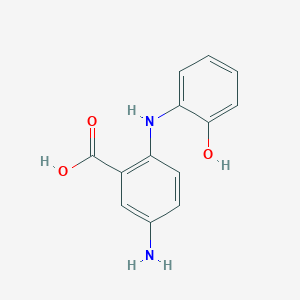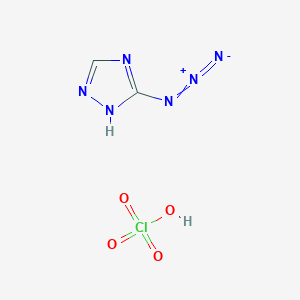
5-azido-1H-1,2,4-triazole;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-1H-1,2,4-triazole;perchloric acid is a compound that combines the azido group with the triazole ring, stabilized by perchloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1H-1,2,4-triazole typically involves the diazotation of 5-amino-1H-1,2,4-triazole followed by substitution with an azide group. One method involves the use of sodium nitrite in aqueous sulfuric acid to diazotize 5-amino-1H-1,2,4-triazole, followed by reaction with sodium azide . Another method includes cyanoethylation of 5-bromo-1H-1,2,4-triazole, nucleophilic substitution of bromide with azide ion, and removal of the cyanoethyl protecting group .
Industrial Production Methods
Industrial production of 5-azido-1H-1,2,4-triazole;perchloric acid is not widely documented due to the compound’s sensitivity and potential hazards. the general approach involves scaling up the laboratory synthesis methods with appropriate safety measures to handle explosive intermediates and by-products such as hydrazoic acid .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, sulfuric acid, sodium azide, and cyanoethylating agents. The reactions typically occur under controlled temperatures and acidic or basic conditions .
Major Products Formed
The major products formed from these reactions include various azido-triazole derivatives, which can be further modified to produce high-energy materials .
Applications De Recherche Scientifique
5-Azido-1H-1,2,4-triazole;perchloric acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-azido-1H-1,2,4-triazole involves the reactivity of the azide group, which can undergo cycloaddition reactions with alkynes and other unsaturated compounds. This reactivity is harnessed in various applications, including the synthesis of triazole derivatives and bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azido-3-nitro-1H-1,2,4-triazole: Similar in structure but contains a nitro group, making it more energetic.
3-Azido-5-amino-1H-1,2,4-triazole: Contains an amino group, which alters its reactivity and applications.
Uniqueness
5-Azido-1H-1,2,4-triazole;perchloric acid is unique due to its combination of the azido group and triazole ring, stabilized by perchloric acid. This combination imparts specific energetic properties and reactivity, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
828268-61-7 |
|---|---|
Formule moléculaire |
C2H3ClN6O4 |
Poids moléculaire |
210.54 g/mol |
Nom IUPAC |
5-azido-1H-1,2,4-triazole;perchloric acid |
InChI |
InChI=1S/C2H2N6.ClHO4/c3-8-7-2-4-1-5-6-2;2-1(3,4)5/h1H,(H,4,5,6);(H,2,3,4,5) |
Clé InChI |
MXIIBXIBDHDUDN-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)N=[N+]=[N-].OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
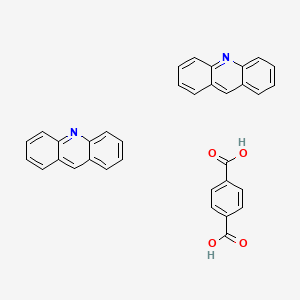
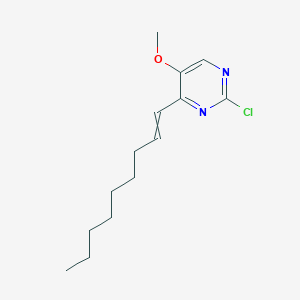



![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
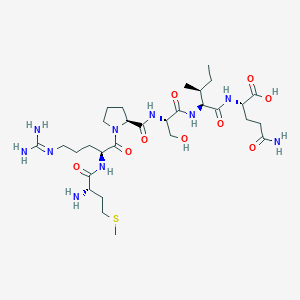
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
